GDP Sodium Salt vs. GTP: Distinct Binding Affinity at the MxA GTPase
The target compound GDP sodium salt exhibits a 5-fold lower binding affinity for the MxA GTPase compared to its triphosphate analog GTP. In competitive binding studies using nonlabeled nucleotides, GTP bound with a Kd of 20 μM, whereas GDP bound with a Kd of 100 μM [1]. This difference demonstrates that the γ-phosphate group is a critical determinant of nucleotide recognition in this system.
| Evidence Dimension | Binding affinity (Kd) for interferon-induced MxA GTPase |
|---|---|
| Target Compound Data | Kd = 100 μM |
| Comparator Or Baseline | GTP: Kd = 20 μM |
| Quantified Difference | 5-fold lower affinity (GDP vs. GTP) |
| Conditions | Competitive binding assay with nonlabeled nucleotides; MxA protein expressed and purified for in vitro analysis |
Why This Matters
This quantitative difference ensures that experiments investigating the GDP-bound (inactive) state of GTPases require GDP sodium salt and cannot be adequately modeled using GTP.
- [1] Pitossi, F., Blank, A., Schröder, A., Schwarz, A., Hüssy, P., Schwemmle, M., Pavlovic, J., & Staeheli, P. (1995). Interferon-induced MxA Protein: GTP BINDING AND GTP HYDROLYSIS PROPERTIES. ScienceDirect. View Source
